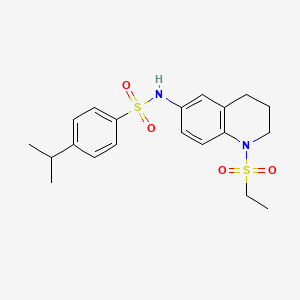

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

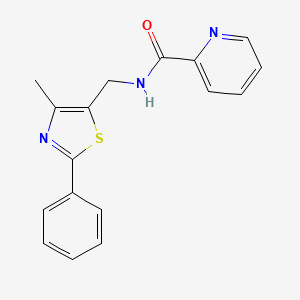

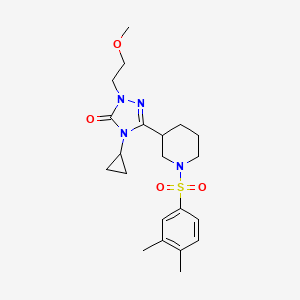

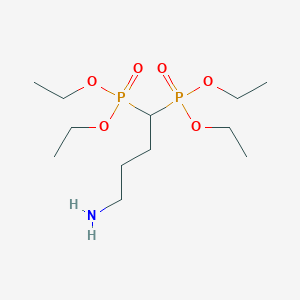

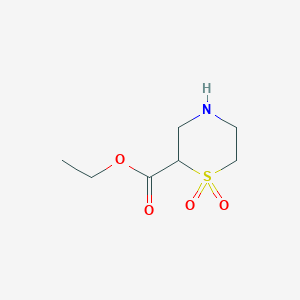

The compound “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to an amine group . They are known for their wide range of applications, particularly in the field of medicine.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonyl group (SO2) attached to an amine group (NH2), forming the sulfonamide functional group. It also contains a tetrahydroquinoline ring and an isopropylbenzene (or cumene) group .Scientific Research Applications

Vasodilatory and Cardiovascular Effects

Morikawa et al. (1989) synthesized a series of aromatic sulfonamides, showing vasodilatory action evaluated in vivo. These compounds demonstrated significant increases in arterial blood flow in dogs, with some derivatives being equipotent to diltiazem, a clinically used cardiovascular drug (Morikawa, Sone, & Asano, 1989).

Protein Kinase Inhibition

Hidaka et al. (1984) found that isoquinolinesulfonamides, including derivatives related to the compound of interest, are potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C, showing selective inhibition toward certain protein kinases (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Anticancer Properties

Cumaoğlu et al. (2015) explored the pro-apoptotic effects of new sulfonamide derivatives on cancer cells. These compounds were shown to significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, mediated by activation of p38 and ERK phosphorylation (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).

Antidepressant-Like Properties

Zajdel et al. (2016) identified N1-azinylsulfonyl-1H-indoles as potent 5-HT6 receptor antagonists with distinct pro-cognitive and antidepressant-like properties in vivo, indicating their potential for treating cognitive disorders and depression (Zajdel et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions in the study of this compound would likely involve further exploration of its potential applications, particularly in the field of medicine or material science. This could involve studying its biological activity, its interactions with other compounds, and its potential uses in various industries .

properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S2/c1-4-27(23,24)22-13-5-6-17-14-18(9-12-20(17)22)21-28(25,26)19-10-7-16(8-11-19)15(2)3/h7-12,14-15,21H,4-6,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGMLWHFPFMWTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2963076.png)

![Tert-butyl 4-[1-(but-2-ynoylamino)-2-methylpropyl]piperidine-1-carboxylate](/img/structure/B2963083.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2963085.png)

![2-(4-Chlorophenyl)-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2963087.png)

![1-[(3-Chloropyrazin-2-yl)methyl]-3-(5-pentyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2963088.png)